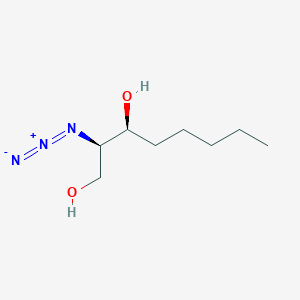
(2R,3S)-2-azidooctane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-azidooctane-1,3-diol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an azido group and two hydroxyl groups, makes it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-azidooctane-1,3-diol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction of (2R,3S)-2-bromo-1,3-octanediol with sodium azide in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-azidooctane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for azido group reduction.
Substitution: Sodium azide (NaN₃) in DMF is used for azidation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-azidooctane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein modifications. The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicine, this compound has potential applications in drug development. Its derivatives can be explored for their pharmacological properties and therapeutic potential.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-2-azidooctane-1,3-diol involves its functional groups interacting with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dibromobutane: A similar compound with bromine atoms instead of the azido group.
(2R,3S)-2,3-Dichlorobutane: Another similar compound with chlorine atoms.
Uniqueness
(2R,3S)-2-azidooctane-1,3-diol is unique due to the presence of the azido group, which imparts distinct reactivity and applications compared to its halogenated counterparts. The azido group allows for bioorthogonal reactions, making it particularly valuable in biological and medicinal chemistry.
Properties
CAS No. |
168421-24-7 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R,3S)-2-azidooctane-1,3-diol |
InChI |
InChI=1S/C8H17N3O2/c1-2-3-4-5-8(13)7(6-12)10-11-9/h7-8,12-13H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
UKEDANHVKNAKDE-SFYZADRCSA-N |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](CO)N=[N+]=[N-])O |
Canonical SMILES |
CCCCCC(C(CO)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


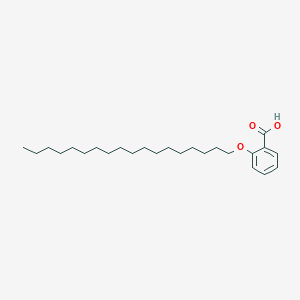
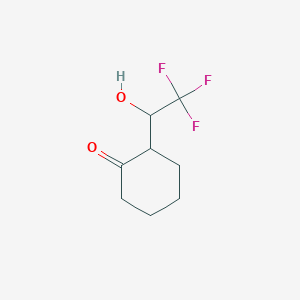
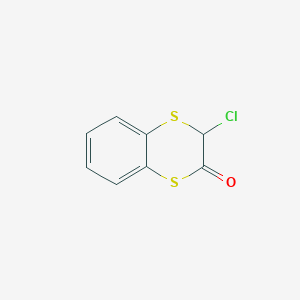
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
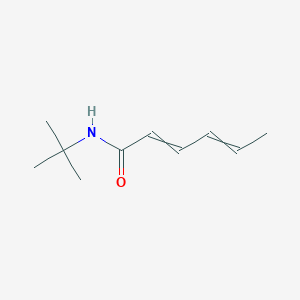
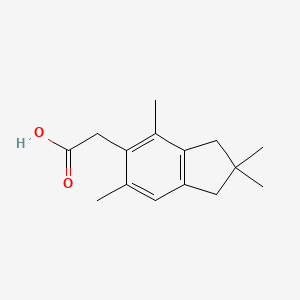



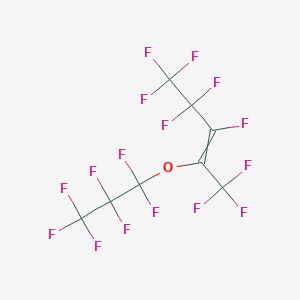
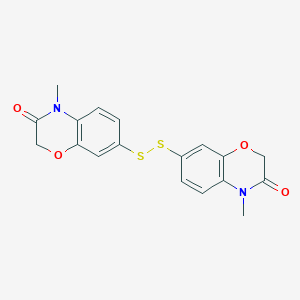
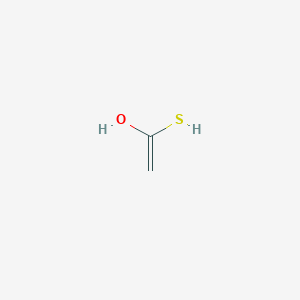
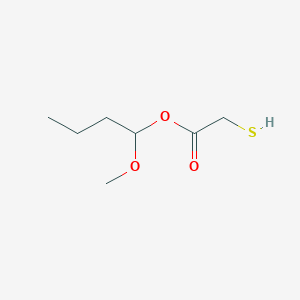
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
